(1S,4S)-2-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
Description
The compound “(1S,4S)-2-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that features a bicyclic structure with a triazole and pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
(1S,4S)-2-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-18-12(15-8-16-18)11-4-5-14-13(17-11)19-7-9-2-3-10(19)6-9/h4-5,8-10H,2-3,6-7H2,1H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEPVFPGRBFRMG-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)N3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)N3C[C@H]4CC[C@H]3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic azabicyclo[2.2.1]heptane core, followed by the introduction of the triazole and pyrimidine groups. Typical synthetic routes may include:
Formation of the Azabicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the Triazole Group: This can be done via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the Pyrimidine Moiety: This step may involve a nucleophilic substitution reaction where the triazole-containing intermediate reacts with a pyrimidine derivative.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyrimidine moieties.
Reduction: Reduction reactions could target the nitrogen-containing rings or any functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole and pyrimidine moieties are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-2-[4-(1H-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
- (1S,4S)-2-[4-(2-methyl-1H-imidazol-4-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
Uniqueness
The unique combination of the triazole and pyrimidine moieties in the compound “(1S,4S)-2-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane” may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in drug design to develop more effective and selective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
